Alvimopan dihydrate

概要

説明

これは主に、手術後の腸管運動障害を特徴とする術後イレウスの治療に使用されます .

2. 製法

合成経路および反応条件: LY 246736 一水和物の合成は、1,3-ジメチル-4-ピペリドンから始まる複数のステップを伴います。このプロセスには、選択的脱離、アルキル化、還元、および加水分解反応が含まれます。 最終生成物であるLY 246736 一水和物は、結晶性の二水和物として単離されます .

工業生産方法: LY 246736 一水和物の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 このプロセスは、厳格な品質管理対策により一貫性を維持しながら、高純度と高収率を保証します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of LY 246736 monohydrate involves multiple steps starting from 1,3-dimethyl-4-piperidone. The process includes selective elimination, alkylation, reduction, and hydrolysis reactions. The final product, LY 246736 monohydrate, is isolated as a crystalline dihydrate .

Industrial Production Methods: Industrial production of LY 246736 monohydrate follows a similar synthetic route but is optimized for large-scale production. The process ensures high purity and yield, with stringent quality control measures to maintain consistency .

化学反応の分析

反応の種類: LY 246736 一水和物は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、分子の官能基を変更する可能性があり、その活性を潜在的に影響します。

還元: 還元反応は、分子の構造を修飾することができ、受容体への結合親和性に影響を与えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化形態を生成する可能性があります .

4. 科学研究の応用

LY 246736 一水和物は、幅広い科学研究の応用があります。

化学: オピオイド受容体拮抗薬を含む研究において、参照化合物として使用されます。

生物学: 研究者は、その腸管運動への影響とその潜在的な治療的用途を研究しています。

医学: 術後イレウスやその他の消化器疾患の治療における有効性を評価するために、臨床試験で使用されています。

科学的研究の応用

Alvimopan dihydrate is a synthetic piperidine derivative that functions as a peripherally selective opioid mu-receptor antagonist . It is approved by the Food and Drug Administration (FDA) for the treatment of postoperative ileus (POI) . Alvimopan's primary application is to accelerate gastrointestinal (GI) recovery following surgeries, particularly those involving bowel resection .

Scientific Research Applications

Postoperative Ileus (POI) Management: Alvimopan is primarily used to manage POI, a common complication after abdominal surgeries that delays GI recovery . By blocking the effects of opioids on GI motility, alvimopan helps restore bowel function more quickly .

Enhanced Recovery After Surgery (ERAS) Protocols: Alvimopan is often used as part of ERAS protocols to improve outcomes in patients undergoing colorectal surgery . These protocols aim to reduce hospital stays and improve patient recovery through various interventions .

Clinical Benefits

- Faster GI Recovery: Alvimopan significantly increases the proportion of patients achieving GI recovery, often measured by the time to first bowel movement and tolerance of solid food .

- Reduced Hospital Length of Stay (LOS): Studies have demonstrated that alvimopan can reduce hospital LOS by approximately one day .

- Lower Incidence of Postoperative Complications: Alvimopan has been associated with lower rates of postoperative ileus and the need for re-insertion of indwelling Foley catheters .

- Cost Savings: By reducing LOS and postoperative complications, alvimopan can lead to significant hospital cost savings .

Pharmacokinetics

- Absorption: Alvimopan reaches peak plasma concentration approximately 2 hours after oral dosing .

- Distribution: 80% to 90% of systemically available alvimopan is bound to plasma protein, with a volume of distribution of approximately 30 liters at steady state .

- Metabolism: Alvimopan is metabolized by intestinal flora, producing an active metabolite with no clinically significant contribution to drug effect .

- Elimination: Alvimopan undergoes 35% renal excretion and greater than 50% biliary excretion. It has an elimination half-life of 10 to 17 hours .

Clinical Trials and Responder Analysis

Clinical trials have confirmed that alvimopan significantly increases the proportion of patients who achieve GI-2 recovery during both early and late recovery periods after bowel resection . Alvimopan also increases the proportion of patients who receive DCO (Discharge Order) written during these recovery periods .

Data Table: Alvimopan Efficacy in Clinical Studies

| Outcome | Alvimopan Group | Placebo Group | P Value |

|---|---|---|---|

| GI-2 Recovery on or before POD5 | 80% | 66% | < 0.001 |

| DCO Written before POD 7 | 87% | 72% | < 0.001 |

| Reduced Hospital LOS | Yes | No | < 0.01 |

GI-2 Recovery: A composite endpoint that includes the time to first bowel movement and the ability to tolerate solid food .

DCO (Discharge Order): Indicates the proportion of patients who had a discharge order written by a specific postoperative day (POD) .

Case Studies

A study examined the impact of alvimopan treatment on clinical outcomes and hospital costs in 660 patients undergoing major elective colorectal surgery . The results showed that alvimopan was associated with a faster return of bowel function, fewer incidences of postoperative ileus, and a significant reduction in prolonged hospital stays . Another study of 14,781 patients undergoing elective colorectal surgery at 51 hospitals, 1,615 (11%) received alvimopan. Patients who received alvimopan had a LOS that was 1.8 days shorter (p<0.01) and costs that were $2,017 lower (p<0.01) compared to those who did not receive alvimopan .

Safety and Tolerability

作用機序

LY 246736 一水和物は、消化管のμ-オピオイド受容体に選択的に結合し、拮抗作用することで、その効果を発揮します。この作用により、オピオイドがこれらの受容体に結合するのを防ぎ、オピオイドの腸管運動に対する抑制効果を軽減します。 この化合物は、中枢受容体よりも末梢μ-オピオイド受容体に高い選択性を示すため、中枢神経系への影響は最小限です .

類似化合物:

メチルナルトレキソン: オピオイド誘発性便秘の治療に使用される別の末梢作用性μ-オピオイド受容体拮抗薬。

ナロクセゴール: 同じ目的で使用される同様の化合物ですが、薬物動態が異なります。

ナルデメジン: さらに幅広い用途を持つ別のμ-オピオイド受容体拮抗薬 .

独自性: LY 246736 一水和物は、末梢μ-オピオイド受容体に対する高い選択性により、中枢神経系の副作用のリスクを低減します。 その可逆的結合と経口活性は、患者にとって便利な選択肢となっています .

類似化合物との比較

Methylnaltrexone: Another peripherally acting mu-opioid receptor antagonist used to treat opioid-induced constipation.

Naloxegol: A similar compound used for the same purpose but with different pharmacokinetic properties.

Naldemedine: Another mu-opioid receptor antagonist with a broader range of applications .

Uniqueness: LY 246736 monohydrate is unique due to its high selectivity for peripheral mu-opioid receptors, which reduces the risk of central nervous system side effects. Its reversible binding and oral activity make it a convenient option for patients .

生物活性

Alvimopan dihydrate is a selective antagonist of the mu-opioid receptor, primarily utilized in clinical settings to mitigate postoperative ileus (POI) and enhance gastrointestinal (GI) recovery following surgical procedures. This article delves into the biological activity of alvimopan, supported by data tables, case studies, and detailed research findings.

Alvimopan functions by competitively binding to mu-opioid receptors located in the gastrointestinal tract. Unlike traditional opioids that can inhibit GI motility, alvimopan antagonizes these effects, thereby promoting bowel function. This mechanism is critical for patients recovering from surgeries that involve the intestines, as it helps alleviate the common complication of POI.

Key Pharmacological Properties:

- IC50 Value: 1.7 nM for mu-opioid receptors .

- Plasma Protein Binding: Approximately 80% .

- Bioavailability: Average of 6% (range 1–19%) .

- Half-life: The dissociation rate from the mu-opioid receptor is between 30-44 minutes .

Clinical Efficacy

A series of clinical trials have evaluated the efficacy of alvimopan in various surgical contexts. Below are summarized findings from notable studies:

Table 1: Efficacy Outcomes from Clinical Trials

Case Study Example:

In a retrospective cohort study involving patients undergoing elective colorectal surgery, alvimopan was associated with a significant reduction in length of stay and postoperative complications. Specifically, patients who received alvimopan had a mean length of stay that was 1.8 days shorter compared to those who did not receive the drug .

Safety Profile

Alvimopan is generally well-tolerated, with a safety profile characterized by minimal adverse effects. The most common treatment-emergent adverse reactions include nausea and abdominal pain, but these occur at rates comparable to placebo .

Table 2: Adverse Reactions Associated with Alvimopan

| Adverse Reaction | Alvimopan (%) | Placebo (%) |

|---|---|---|

| Nausea | 10 | 8 |

| Abdominal Pain | 5 | 4 |

| Headache | 3 | 3 |

Pharmacokinetics

The pharmacokinetic profile of alvimopan reveals critical insights into its absorption and metabolism:

- Absorption: Rapid absorption with peak plasma concentrations reached approximately two hours post-administration .

- Metabolism: Primarily metabolized by intestinal flora to an active metabolite; however, this metabolite does not significantly contribute to the drug's efficacy in treating POI .

- Elimination: Biliary excretion accounts for about 65%, with renal excretion comprising around 35% of elimination pathways .

特性

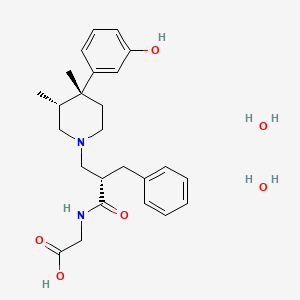

IUPAC Name |

2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4.H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);1H2/t18-,20-,25+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTFUWQLHMJPFG-NABRLNOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30160641 | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170098-38-1, 1383577-62-5 | |

| Record name | Alvimopan dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170098-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvimopan monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383577625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvimopan monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30160641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVIMOPAN MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28LAR2REDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。